3-Amino-3-(3-fluoro-4-methylphenyl)propanoic acid
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Overview
Description
“3-Amino-3-(3-fluoro-4-methylphenyl)propanoic acid” is a compound with the CAS Number: 682804-13-3 and a molecular weight of 197.21 . Its IUPAC name is 3-(3-fluoro-4-methylphenyl)-beta-alanine .
Molecular Structure Analysis
The molecular formula of “3-Amino-3-(3-fluoro-4-methylphenyl)propanoic acid” is C10H12FNO2 . The InChI Code is 1S/C10H12FNO2/c1-6-2-3-7(4-8(6)11)9(12)5-10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) .Physical And Chemical Properties Analysis
“3-Amino-3-(3-fluoro-4-methylphenyl)propanoic acid” is a solid substance . It has a melting point of 233 - 235C (Dec) .Scientific Research Applications
Structural Analysis and Vibrational Studies
DFT and experimental studies have provided insights into the vibrational and electronic structures of fluorinated β-amino acids. For example, the work by Pallavi and Tonannavar (2020) utilized ab initio and DFT computations to analyze the zwitterionic monomer and dimer structures of 3-Amino-3-(4-fluorophenyl)propanoic acid, exploring their intra- and inter-H-bonds and correlating vibrational modes with experimental IR and Raman spectra. This detailed structural analysis aids in understanding the compound's properties and potential applications in material science and biochemistry L. Pallavi & J. Tonannavar, 2020.
Radiopharmaceutical Development
In the domain of medical imaging, Luo et al. (2019) described the automated synthesis of a radiopharmaceutical targeting the sphingosine-1-phosphate receptor 1 (S1P1), using a compound structurally related to 3-Amino-3-(3-fluoro-4-methylphenyl)propanoic acid. This synthesis was performed under Good Manufacturing Practices (cGMP) conditions, highlighting the compound's application in PET imaging and its potential in investigating various diseases Zonghua Luo et al., 2019.
Hydrogen Bonding and Polymorphism Studies
Research on amino alcohol salts with quinaldinate, including compounds related to 3-Amino-3-(3-fluoro-4-methylphenyl)propanoic acid, has provided valuable information on hydrogen bonding and polymorphism. Podjed and Modec (2022) investigated the crystal structures of these salts, uncovering different hydrogen bonding and π...π stacking interactions, which are critical for understanding the solid-state properties of these materials and their potential applications in drug design and material science Nina Podjed & B. Modec, 2022.
Fluorescence and Sensing Applications
The genetically encoded incorporation of fluorescent amino acids into proteins for in vitro and in vivo studies represents another application area. Summerer et al. (2006) demonstrated the biosynthetic incorporation of a fluorophore into proteins at defined sites, allowing for the study of protein structure, dynamics, and interactions. This approach opens new avenues for biochemical and cellular studies of protein function D. Summerer et al., 2006.
Safety And Hazards
properties
IUPAC Name |
3-amino-3-(3-fluoro-4-methylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-6-2-3-7(4-8(6)11)9(12)5-10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFYTWUDZJKSFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CC(=O)O)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(3-fluoro-4-methylphenyl)propanoic acid |
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